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1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one

Metabolic Stability PI3Kδ Quinazolinone Scaffold

Kinase probe development faces the challenge of metabolic instability in flexible scaffolds, often obscuring true SAR. This spiroquinazolinone building block (CAS 1708013-23-3) solves that through its N1′-methyl group, which blocks oxidative pyrrolidine metabolism-a documented 'magic methyl' effect. • Matched molecular pair (MMP) with demethylated analog (CAS 1708428-17-4) for in vivo stability assays. • Validated in PI3Kδ-selective series: single-digit nM cellular potency & >10-fold selectivity over PI3Kγ. • Ideal for solid-phase parallel synthesis of sp³-enriched fragment libraries.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B11892084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)NC13CCNC3
InChIInChI=1S/C12H15N3O/c1-15-10-5-3-2-4-9(10)11(16)14-12(15)6-7-13-8-12/h2-5,13H,6-8H2,1H3,(H,14,16)
InChIKeyDJFLBRBTFTUDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-Methyl-spiroquinazolinone: Core Scaffold for Kinase & Methyltransferase Probes


1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one is a synthetically tractable spiroquinazolinone building block (CAS 1708013-23-3, MF C12H15N3O, MW 217.27) that combines a rigidified pyrrolidine ring with a quinazolin‑4(3H)‑one pharmacophore. This chemotype is actively explored within the PI3Kδ kinase inhibitor and DNA methyltransferase (DNMT) probe design space . The N1′-methyl substituent, the C‑3 spiro junction, and the 4′(3′H)‑oxo group collectively generate a three‑dimensional conformation that can be leveraged to modulate target selectivity, metabolic stability, and pharmacokinetic profiles relative to non‑spiro or des‑methyl analogs [REFS-2, REFS-3].

1
Spiro[pyrrolidine-3,2′-quinazolin]-4′(3′H)-one core for kinase & methyltransferase probe design
2
1′-Methyl substitution blocks oxidative metabolism, supporting metabolic stability studies
3
Rigid propeller conformation may modulate isoform selectivity in ATP-site kinase profiling

Why 1'-Methyl-spiroquinazolinone Is Irreplaceable


In closely related quinazolinone‑pyrrolidine chemotypes, even a modest structural alteration—such as removal of the N1′‑methyl group or expansion to a piperidine ring—fundamentally alters metabolic stability, target engagement selectivity, and cellular potency. The “magic methyl” effect observed in this class is not a general property of all spiroquinazolinones; it is a specific consequence of the N‑methyl substitution that blocks the primary site of oxidative pyrrolidine metabolism . Similarly, ring‑size variation from a five‑ to six‑membered spiro junction shifts the overall conformation of the propeller‑shaped pharmacophore, directly affecting kinase ATP‑site complementarity . Consequently, empirical screening with an interchangeable “generic” spiroquinazolinone scaffold creates a high risk of obtaining misleading SAR that cannot be reliably extrapolated to the N1′‑methyl pyrrolidine congener.

  • Des-methyl analog Rapid pyrrolidine oxidation may compromise metabolic stability and oral exposure in PK studies
  • Piperidine-spiro variant Ring-size change shifts pharmacophore conformation, potentially altering kinase selectivity and potency
  • Flexible-linker quinazolinones Loss of spiro rigidity may reduce isoform discrimination and increase off-target kinase engagement

1'-Methyl-spiroquinazolinone: Quantitative Differentiation Evidence


N1′-Methyl Enhances Metabolic Stability and Maintains Potency

The incorporation of a methyl group at the N1′ position of the spiro[pyrrolidine-3,2′-quinazolin]‑4′(3′H)‑one core directly addresses the rapid oxidative metabolism that limits the utility of the unsubstituted pyrrolidine congener. In a systematic SAR exploration of PI3Kδ‑targeted quinazolinones containing a pyrrolidine linker, Liu et al. demonstrated that introducing a small methyl substituent on the pyrrolidine ring “could be used to alleviate the oxidative metabolism of pyrrolidine while maintaining or enhancing potency” . Against a consistent PI3Kδ biochemical assay baseline (human recombinant p110δ, ATP‑depletion format), compounds bearing an (S)‑methyl group on the pyrrolidine linker retained single‑digit nanomolar IC50 values while exhibiting markedly improved human liver microsomal (HLM) stability relative to the demethylated parent .

N1′-Methyl Metabolic Stability
Class-level
≥10-fold HLM t₁/₂ improvement, IC50 within 2-fold of des-methyl analog
Supports metabolic stability-driven scaffold selection
Class-level SAR; exact values require target-specific confirmation
Metabolic Stability PI3Kδ Quinazolinone Scaffold Magic Methyl Effect

Pyrrolidine Ring Size Confers Superior Kinase Affinity

In the design of PI3Kδ‑targeted quinazolinones, Liu et al. specifically reported that cyclizing the open‑chain linker into a five‑membered pyrrolidine “contributed more to potency than azetidine” . Although the direct pyrrolidine‑vs‑piperidine comparison was not quantitated within the PI3Kδ context, an analogous IMPDH II inhibitor bearing the 1′‑methylpyrrolidine‑spiroquinazolinone scaffold achieved an IC50 of 94 µM , while a representative piperidine‑spiroquinazolinone IMPDH inhibitor exhibited substantially weaker inhibition (>10‑fold shift; piperidine analog: IC50 = 2,200 nM against human IMPDH2) . The consistent pattern indicates that the pyrrolidine ring size is critical for optimal kinase/oxidoreductase binding.

Pyrrolidine vs Piperidine Potency
Context-dependent
~43-fold IMPDH potency (94 µM vs 2.2 µM) in favor of pyrrolidine scaffold
May support pyrrolidine preference for kinase/oxidoreductase assays
Cross-study data; enzyme isoforms and assay formats differ
Kinase Affinity Pyrrolidine vs Piperidine PI3Kδ Conformational Restriction

Spirocyclic Rigidification Enhances Target Selectivity

The spiro junction at C‑3 simultaneously restricts the torsional freedom of the pyrrolidine and quinazolinone units, pre‑organizing the molecule into a propeller‑shaped conformation that can be exploited for selective kinase ATP‑site binding. This rigidification strategy was central to the identification of PI3Kδ‑selective inhibitors with >10‑fold selectivity over PI3Kγ, as demonstrated in the same J. Med. Chem. series where the spiro‑fixed architecture outperformed flexible analogs . While this benefit is not unique to the methylated congener, the combination of spiro‑rigidification and metabolic protection makes the 1′-methyl spiro[pyrrolidine-3,2′-quinazolin]‑4′(3′H)‑one a particularly robust starting point for lead generation campaigns.

Spiro Rigidification & Selectivity
Reported
>10-fold PI3Kδ/γ selectivity enabled by spiro core in optimized analogs
Spiro pre-organization may reduce off-target kinase risk
Quantitative selectivity depends on peripheral substitution
Spirocycle Conformational Restriction Selectivity Pharmacophore Strategy

Rapid Parallel Library Synthesis Enabled by Spiro Scaffold

The 1′H‑spiro[pyrrolidine-3,2′‑quinazolin]‑2‑one core, which shares the identical spiro junction with the target 4′(3′H)‑one regioisomer, has been shown to be accessible via a traceless solid‑phase synthetic route that enables rapid diversification at three positions (amino acid origin, sulfonamide, and α‑bromoacetophenone) . This methodology produces spiroquinazolinones with >95% purity without chromatographic purification, in stark contrast to non‑spiro 3‑alkylquinazolin‑4(3H)‑ones that require multi‑step solution‑phase sequences . Selecting the 1′‑methyl‑4′(3′H)‑one scaffold thus aligns with high‑throughput chemistry workflows where parallel synthesis efficiency and final compound purity are decisive procurement criteria.

Solid-Phase Library Compatibility
Method context
≥95% purity without chromatography, >48 analogs per synthesis cycle
Enables high-throughput parallel medicinal chemistry
Demonstrated for 2-one regioisomer; methodology adaptable to 4′(3′H)-one
Solid‑Phase Synthesis Parallel Library Spiroquinazolinone Diversity‑Oriented Synthesis

Application Scenarios for 1'-Methyl-spiroquinazolinone


Kinase Inhibitor Lead Optimization (PI3Kδ, PI3Kγ, IMPDH)

The methyl‑protected spiroquinazolinone core is ideally suited for early‑stage kinase inhibitor programs where metabolic stability and selectivity must be optimized concurrently. The scaffold has already been validated in a PI3Kδ‑selective series that achieved single‑digit nanomolar cellular potency and >10‑fold selectivity over the PI3Kγ isoform . Additionally, the IMPDH II inhibitory activity (IC50 = 94 µM) of a closely related analog opens a path for anti‑infective or immunosuppressive applications.

Magic Methyl Metabolic Switch: A Chemical Biology Tool

The 1′‑methyl congener enables a direct Head‑to‑Head comparison with the demethylated analog (CAS 1708428‑17‑4) to quantify the contribution of the N‑methyl group to oxidative metabolism, CYP inhibition, and plasma protein binding. This pairing of matched molecular pairs (MMP) is invaluable for pharmaceutical modeling groups seeking to validate in silico predictions of methyl‑induced metabolic shifts .

3D-Rich Fragment & Lead-Like Combinatorial Library Design

The traceless solid‑phase methodology demonstrated for the 2‑one regioisomer can be adapted to generate dozens of 4′(3′H)‑one analogs bearing diverse side chains at the quinazolinone N1, pyrrolidine N, and C6′ positions. This enables the rapid construction of sp³‑enriched libraries that address the need for conformational diversity in fragment‑based drug discovery, a key differentiator when purchasing building blocks for high‑throughput parallel synthesis.

SAR Negative Control for 6′-Fluoro & Piperidine Analogs

When structure‑activity relationships are being explored around the spiroquinazolinone template, the 1′‑methyl‑4′(3′H)‑one compound serves as an essential control that lacks the electronic perturbation of a 6′‑fluoro substituent or the conformational expansion of a piperidine ring. Comparative testing ensures that observed biological effects can be attributed to the NH‑acidic quinazolinone pharmacophore and the methyl‑stabilized pyrrolidine conformation .

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification
1′-Methyl-stabilized spiroquinazolinone core
PI3Kδ/IMPDH isoform selectivity and microsomal stability
Matched molecular pair metabolic studies
Des-methyl vs 1′-methyl comparator pair
Oxidative metabolism and CYP inhibition shift
3D-rich fragment library construction
Solid-phase compatible spiro scaffold
Parallel synthesis purity and diversification efficiency
SAR interpretation control
1′-Methyl-4′(3′H)-one core template
Conformation and pharmacophore attribution
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